

# Gemlapodect (NOE-105): A Comprehensive Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Gemlapodect** (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development for the treatment of Tourette syndrome and other neurological disorders.[1][2][3][4] By modulating dopamine signaling in the striatum, **Gemlapodect** offers a targeted therapeutic approach with the potential for an improved safety profile compared to existing treatments. This technical guide provides a comprehensive overview of the available safety and toxicology data for **Gemlapodect**, drawing from clinical trial results and the established profile of PDE10A inhibitors. While specific preclinical toxicology data for **Gemlapodect** is not publicly available, this document synthesizes the current clinical findings and provides a representative preclinical profile for this class of compounds.

#### Introduction

**Gemlapodect** is a novel therapeutic agent that selectively inhibits PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] This targeted mechanism of action allows for the modulation of dopamine D2 receptor signaling, which is implicated in the pathophysiology of Tourette syndrome, without the direct receptor blockade associated with current antipsychotic medications.[5] This offers the potential to mitigate common side effects such as weight gain and metabolic disturbances.[1][6]



#### **Mechanism of Action and Signaling Pathway**

**Gemlapodect**'s mechanism of action centers on the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in intracellular signaling. By inhibiting PDE10A, **Gemlapodect** increases the levels of cAMP and cGMP within medium spiny neurons, thereby modulating the signaling cascades downstream of dopamine receptors. This ultimately helps to normalize the neural circuitry involved in the generation of tics.



Click to download full resolution via product page



Figure 1: Gemlapodect's Mechanism of Action.

# Preclinical Toxicology Profile (Representative for PDE10A Inhibitors)

While specific preclinical toxicology data for **Gemlapodect** have not been publicly disclosed, this section provides a representative profile based on general regulatory requirements for small molecule drug development and the known characteristics of other selective PDE10A inhibitors.

#### **Acute, Sub-chronic, and Chronic Toxicity**

Standard preclinical toxicology programs evaluate the potential for adverse effects following single and repeated doses. These studies are typically conducted in at least two species, one rodent and one non-rodent, to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

| Study Type                                     | Typical Species | Key Endpoints                                                                                                          | Representative<br>Findings for<br>PDE10A Inhibitors                                |
|------------------------------------------------|-----------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Acute Toxicity                                 | Rat, Mouse      | LD50, clinical signs,<br>gross pathology                                                                               | Low acute toxicity expected.                                                       |
| Sub-chronic Toxicity<br>(e.g., 28-day, 90-day) | Rat, Dog/Monkey | Clinical observations,<br>body weight, food<br>consumption, clinical<br>pathology, organ<br>weights,<br>histopathology | Generally well-<br>tolerated. Potential for<br>CNS-related signs at<br>high doses. |
| Chronic Toxicity (e.g.,<br>6-month, 9-month)   | Rat, Dog/Monkey | Same as sub-chronic,<br>plus carcinogenicity<br>assessment in long-<br>term studies                                    | Long-term safety profile to support chronic dosing in humans.                      |

#### **Genetic and Reproductive Toxicology**



Genetic toxicology studies are conducted to assess the potential of a drug to cause DNA damage or mutations. Reproductive toxicology studies evaluate the potential effects on fertility and embryonic development.

| Study Type                           | Assay                                           | Purpose                                        | Representative<br>Findings for<br>PDE10A Inhibitors         |
|--------------------------------------|-------------------------------------------------|------------------------------------------------|-------------------------------------------------------------|
| Genetic Toxicology                   | Ames test (bacterial reverse mutation)          | Assesses point mutations                       | Generally non-<br>mutagenic.                                |
| In vitro chromosomal aberration test | Assesses chromosomal damage                     | Generally no clastogenic potential.            |                                                             |
| In vivo micronucleus test            | Assesses<br>chromosomal damage<br>in vivo       | Generally negative.                            | _                                                           |
| Reproductive<br>Toxicology           | Fertility and early<br>embryonic<br>development | Effects on male and female fertility           | No significant effects on fertility are typically expected. |
| Embryo-fetal<br>development          | Teratogenic potential                           | To be determined on a compound-specific basis. |                                                             |
| Pre- and postnatal development       | Effects on offspring                            | To be determined on a compound-specific basis. | -                                                           |

## **Safety Pharmacology**

Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems.



| System                 | Key Assessments                               | Representative Findings for PDE10A Inhibitors                         |
|------------------------|-----------------------------------------------|-----------------------------------------------------------------------|
| Central Nervous System | Irwin test, functional observational battery  | Potential for sedation or motor effects at high doses.                |
| Cardiovascular System  | hERG assay, in vivo cardiovascular monitoring | Low risk of QT prolongation is a key development goal for this class. |
| Respiratory System     | Respiratory rate and depth                    | No significant respiratory effects are typically expected.            |

## **Clinical Safety Profile**

The clinical development program for **Gemlapodect** has provided key insights into its safety and tolerability in humans.

#### **Phase I Studies**

Initial Phase I studies in healthy volunteers established a favorable safety and tolerability profile for **Gemlapodect**, allowing for the progression to patient studies. These trials indicated that the drug is well-tolerated.[2]

#### Phase IIa Study (ALLEVIA-1)

The Phase IIa ALLEVIA-1 study was a multicenter, open-label, single-arm monotherapy trial that enrolled 15 patients with Tourette syndrome.[4][6][7] The study's findings underscored the promising safety profile of **Gemlapodect**.

Key Safety Findings from the ALLEVIA-1 Study:

- No serious adverse events were reported during the trial.[6]
- There was no evidence of weight gain or clinically significant changes in metabolic markers such as blood glucose or lipids.[6]
- Adverse events were consistent with the known profile of Gemlapodect.[6]



| Parameter                                 | Result                     |
|-------------------------------------------|----------------------------|
| Serious Adverse Events                    | 0                          |
| Weight Gain                               | Not clinically significant |
| Metabolic Changes (Blood Glucose, Lipids) | Not clinically significant |

#### **Ongoing and Future Clinical Trials**

A Phase IIb, 12-week, randomized, double-blind, placebo-controlled study (NOE-TTS-201; NCT06315751) is currently underway to further evaluate the efficacy and safety of **Gemlapodect** in a larger population of 140 patients with Tourette syndrome.[2][8]

# Experimental Protocols Preclinical Toxicology Study Design (General)

The following diagram illustrates a general workflow for preclinical toxicology evaluation.





Click to download full resolution via product page

Figure 2: General Preclinical Toxicology Workflow.

### **Phase IIa ALLEVIA-1 Study Protocol**

- Study Design: Multicenter, 12-week, open-label, single-arm monotherapy study.[4][6][7]
- Participants: 15 patients with Tourette syndrome, with a mean age of 26.2 years.[4][6][7]
- Treatment: Ascending doses of Gemlapodect ranging from 2.5 to 15 mg once daily, with a target dose range of 10 to 15 mg per day.[4][6][7]
- Primary Endpoint: Change from baseline in the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[6]
- Secondary Endpoints: Change from baseline in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[6]
- Safety Assessments: Monitoring of adverse events, weight, and clinical laboratory parameters (including metabolic measures).

### Phase IIb NOE-TTS-201 (NCT06315751) Study Protocol

- Study Design: 12-week, randomized, double-blind, placebo-controlled study.[2][8]
- Participants: 140 patients with Tourette syndrome in the US and Europe.[2][8]
- Treatment: Up to 15 mg of Gemlapodect once daily, or a matching placebo.[2][8]
- Primary Endpoint: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[2][8]

#### **Summary and Conclusion**

**Gemlapodect** has demonstrated a promising safety and tolerability profile in clinical trials conducted to date. Notably, it has not been associated with serious adverse events, weight gain, or clinically significant metabolic changes, which are common concerns with current treatments for Tourette syndrome. While specific preclinical toxicology data are not publicly available, the general profile for selective PDE10A inhibitors suggests a favorable safety



margin. Ongoing Phase IIb studies will provide more extensive data to further characterize the safety and efficacy of **Gemlapodect**. The available evidence supports the continued development of **Gemlapodect** as a potentially safe and effective novel treatment for Tourette syndrome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. noemapharma.com [noemapharma.com]
- 2. Noema Pharma Begins Dosing Patients in Phase 2b Study of Gemlapodect for Tourette Syndrome [synapse.patsnap.com]
- 3. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 4. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]
- 5. noemapharma.com [noemapharma.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Noema Pharma Announces NOE-105 (gemlapodect) Phase 2a Study | Forbion [forbion.com]
- 8. noemapharma.com [noemapharma.com]
- To cite this document: BenchChem. [Gemlapodect (NOE-105): A Comprehensive Safety and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#a-safety-and-toxicology-profile-of-gemlapodect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com